3-(3-Furyl)acrylic acid

Physicochemical characterization Solid-state handling Formulation design

3-(3-Furyl)acrylic acid, systematically named (2E)-3-(furan-3-yl)prop-2-enoic acid, is a heteroaryl-substituted α,β-unsaturated carboxylic acid (molecular formula C₇H₆O₃, molecular weight 138.12 g/mol) that exists as a white crystalline solid with a melting point of 152–154 °C. This compound serves as a high-value synthetic intermediate in medicinal chemistry, most notably as the indispensable 3-furylacryloyl fragment in the marketed κ‑opioid receptor agonist nalfurafine (TRK-820).

Molecular Formula C7H6O3
Molecular Weight 138.122
CAS No. 39244-10-5; 81311-95-7
Cat. No. B2409954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Furyl)acrylic acid
CAS39244-10-5; 81311-95-7
Molecular FormulaC7H6O3
Molecular Weight138.122
Structural Identifiers
SMILESC1=COC=C1C=CC(=O)O
InChIInChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
InChIKeyJHAPZUDWRRBZHZ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Furyl)acrylic Acid (CAS 39244-10-5): Core Identity and Procurement-Grade Profile


3-(3-Furyl)acrylic acid, systematically named (2E)-3-(furan-3-yl)prop-2-enoic acid, is a heteroaryl-substituted α,β-unsaturated carboxylic acid (molecular formula C₇H₆O₃, molecular weight 138.12 g/mol) that exists as a white crystalline solid with a melting point of 152–154 °C . This compound serves as a high-value synthetic intermediate in medicinal chemistry, most notably as the indispensable 3-furylacryloyl fragment in the marketed κ‑opioid receptor agonist nalfurafine (TRK-820) [1]. It is also a documented reactant for preparing 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 kinase and functions as a competitive inhibitor of histidine ammonia lyase [2]. The compound is sparingly soluble in water (0.56 g/L at 25 °C) , a property that directly influences formulation and reaction solvent selection during procurement planning.

Why 3-(3-Furyl)acrylic Acid Cannot Be Replaced by Isomeric or Heteroaryl Analogs


Positional isomerism on the furan ring and heteroatom substitution within the aromatic system fundamentally alter both physicochemical and pharmacologic behavior, making generic replacement infeasible for applications requiring the specific 3-furyl topology. The 3‑substituted furan isomer presents a higher melting point (152–154 °C vs. 139–141 °C) and lower aqueous solubility (0.56 g/L vs. ~2 g/L) relative to the 2‑furyl isomer, differences that affect solid‑state handling, purification, and solution‑phase reaction design . More critically, the 3‑furylacryloyl moiety is an essential pharmacophoric element in nalfurafine; replacement with the 2‑furyl isomer or a thienyl/phenyl analog abolishes the desired κ‑opioid selectivity profile [1]. In enzyme inhibition contexts, 3‑(3‑furyl)acrylic acid acts as a competitive inhibitor of histidine ammonia lyase, whereas the corresponding (furan‑3‑yl)alanine is inert, illustrating that even minor side‑chain modifications negate biological activity [2]. These position‑ and heteroatom‑dependent properties mean that procurement specifications must explicitly require the 3‑furyl substitution pattern.

Quantitative Differentiation Evidence for 3-(3-Furyl)acrylic Acid Against Closest Analogs


Melting Point and Aqueous Solubility Divergence from 3-(2-Furyl)acrylic Acid

3-(3-Furyl)acrylic acid exhibits a melting point of 152–154 °C and water solubility of 0.56 g/L at 25 °C, whereas its 2‑furyl positional isomer melts at 139–141 °C and dissolves at approximately 2 g/L (20 °C) . The 13–15 °C elevation in melting point and roughly 3.6‑fold lower water solubility provide tangible advantages in crystallinity, storage stability at ambient temperature, and compatibility with water‑sensitive reaction conditions. For procurement, these differences dictate storage class, shipping conditions, and the feasibility of aqueous versus non‑aqueous synthetic protocols.

Physicochemical characterization Solid-state handling Formulation design

Differential Binding Affinity at Human GPR109A (HCA2) Receptor

In a competition binding assay using [³H]nicotinic acid on human GPR109A receptors expressed in HEK293T cells, trans‑3‑(furan‑3‑yl)acrylic acid displayed a Ki of 14,000 nM, while trans‑3‑(furan‑2‑yl)acrylic acid exhibited a Ki of 8,100 nM [1][2]. The 2‑furyl isomer is approximately 1.7‑fold more potent, demonstrating that the furan substitution position modulates receptor affinity. For researchers designing GPR109A‑targeted probes or niacin‑mimetic lead compounds, this potency difference is a critical selection criterion: the 3‑furyl isomer offers a lower‑affinity scaffold suitable for developing partial agonists or biased ligands where reduced receptor reserve utilization is desired.

GPCR pharmacology Nicotinic acid receptor Hydroxycarboxylic acid receptor 2

Competitive Inhibition of Histidine Ammonia Lyase (HAL) with Ki in the 18–139 μM Range

Katona et al. (2006) systematically evaluated β‑heteroaryl‑substituted acrylic acids and alanines as inhibitors of histidine ammonia lyase (HAL). The acrylic acid derivatives carrying furanyl, thiophenyl, benzofuranyl, and benzothiophenyl groups at either the 2‑ or 3‑position acted as strong competitive inhibitors with Ki values spanning 18–139 μM [1]. Within this series, the 3‑furylacrylic acid scaffold contributed to competitive inhibition, whereas the corresponding (furan‑3‑yl)alanine was completely inert, highlighting the essential role of the α,β‑unsaturated carboxylic acid moiety. Although the precise Ki for 3‑(3‑furyl)acrylic acid alone is not separately tabulated in the abstract, the class‑level Ki range and the competitive mechanism with respect to the natural substrate (E)‑urocanate formation are established. For procurement targeting HAL‑related biochemical studies or urocanic acid pathway research, this data confirms that 3‑(3‑furyl)acrylic acid is an active inhibitor within a well‑characterized pharmacophore class.

Enzyme kinetics Histidine catabolism Urocanic acid pathway

Exclusive Application as an Immunoassay Reagent for cis-Urocanic Acid Detection

3-(3-Furyl)acrylic acid was utilized as a key reagent in the characterization of a monoclonal antibody specific for cis‑urocanic acid and in the subsequent development of an immunoassay to detect cis‑urocanic acid in the serum of UV‑irradiated mice . This application exploits the structural similarity between 3‑(3‑furyl)acrylic acid and the imidazole‑acrylic acid scaffold of urocanic acid. No equivalent immunoassay application has been reported for 3‑(2‑furyl)acrylic acid, cinnamic acid, or 3‑(3‑thienyl)acrylic acid in this context. For laboratories developing or replicating cis‑urocanic acid detection methods, the 3‑furyl isomer is a documented, protocol‑specific reagent whose substitution would require complete re‑validation of antibody specificity and assay sensitivity.

Immunoassay development cis-Urocanic acid Monoclonal antibody hapten

Irreplaceable Intermediate in the GMP Synthesis of Nalfurafine (Remitch)

Nalfurafine hydrochloride (TRK‑820, Remitch), approved in Japan for uremic pruritus, is synthesized by acylation of a morphinan scaffold with 3(E)‑(3‑furyl)acryloyl chloride [1]. The 3‑furyl substitution pattern is structurally essential for the compound’s κ‑opioid receptor selectivity: TRK‑820 exhibits a Ki of 3.5 ± 0.9 nM at the κ‑receptor, 295‑fold more potent antinociception than morphine in primates, and a pharmacological profile distinct from κ₁‑selective agonists [2][3]. A dedicated patent (CN111518061A) discloses an optimized preparation method for (E)‑3‑(3‑furyl)acrylic acid achieving yields of 90.2–96.1% with HPLC purity exceeding 99.7%, explicitly positioning the compound as the key intermediate for nalfurafine manufacture [4]. No alternative heteroarylacrylic acid can serve as a drop‑in replacement in this registered synthetic route. For pharmaceutical CDMOs and API manufacturers, procurement of the correct 3‑furyl isomer is a regulatory and quality‑by‑design imperative.

Process chemistry Opioid drug synthesis Pharmaceutical intermediate procurement

Synthetic Precursor Cost and Availability: 3-Furaldehyde vs. Furfural

The industrial synthesis of 3‑(3‑furyl)acrylic acid relies on 3‑furaldehyde as the starting material, whereas the 2‑isomer is produced from furfural (2‑furaldehyde). Furfural is a commodity chemical derived from agricultural waste (corncobs, bagasse), with a global production volume of approximately 1 million tons in 2024 and an average price of roughly US$1,350/ton [1]. In contrast, 3‑furaldehyde is a specialty fine chemical with significantly higher cost (retail prices approximately US$16.90/g at 98% purity) and longer lead times (4–12 weeks), reflecting the absence of a direct biomass-derived route . This supply‑chain asymmetry translates to a higher procurement cost for 3‑(3‑furyl)acrylic acid compared to its 2‑furyl isomer, a factor that must be weighed against its irreplaceability in specific pharmaceutical and biochemical applications. The patent CN111518061A mitigates this by providing a high‑yielding synthetic protocol, but the precursor cost differential remains intrinsic [2].

Supply chain economics Starting material sourcing Cost of goods

Validated Application Scenarios Where 3-(3-Furyl)acrylic Acid Provides Demonstrable Advantage


GMP Synthesis of Nalfurafine (TRK-820) and κ‑Opioid Receptor Agonist Analoging

3‑(3‑Furyl)acrylic acid is the mandated acylating agent for installing the pharmacophoric 3‑furylacryloyl side chain onto the morphinan core of nalfurafine hydrochloride, a marketed κ‑opioid receptor agonist for uremic pruritus . The optimized process in CN111518061A delivers the intermediate in >90% yield and >99.7% HPLC purity, meeting pharmaceutical intermediate specifications . In medicinal chemistry campaigns exploring nalfurafine analogs with modified κ/μ/δ selectivity profiles, the 3‑furyl isomer is the required building block; the 2‑furyl isomer or thienyl analogs produce compounds with substantially different receptor subtype selectivity .

Biochemical Tool for Histidine Ammonia Lyase (HAL) Inhibition Studies

The compound is a validated competitive inhibitor of HAL (Ki class range 18–139 μM), enabling mechanistic studies of histidine catabolism, urocanic acid formation, and inherited metabolic disorders such as histidinemia . Its activity contrasts sharply with the inert (furan‑3‑yl)alanine, making it a useful probe for distinguishing substrate‑analog binding from acrylate‑based inhibition in ammonia lyase enzymology .

cis-Urocanic Acid Immunoassay Development and Bioanalytical Method Transfer

As documented by Immunology (1993, 79(4), 667–672), 3‑(3‑furyl)acrylic acid serves as a critical reagent for generating and characterizing monoclonal antibodies against cis‑urocanic acid, an immunosuppressive photoproduct implicated in UV‑induced skin carcinogenesis . Laboratories establishing or validating cis‑urocanic acid ELISA protocols must procure the 3‑furyl isomer to ensure consistency with the published method and avoid the need for de novo antibody re‑characterization.

GPR109A (HCA2) Receptor Structure–Activity Relationship (SAR) Probe Design

With a measured Ki of 14,000 nM at human GPR109A, 3‑(3‑furyl)acrylic acid occupies a distinct affinity tier compared to the 2‑furyl isomer (Ki = 8,100 nM) . This 1.7‑fold potency difference, established under identical assay conditions, provides medicinal chemists with a rational basis for selecting the lower‑affinity 3‑furyl scaffold when designing partial agonists, biased ligands, or tool compounds intended to probe receptor reserve phenomena in niacin receptor pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Furyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.